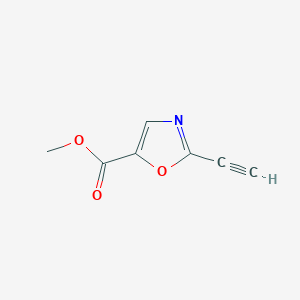
Methyl 2-ethynyl-1,3-oxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 2-ethynyl-1,3-oxazole-5-carboxylate” is a chemical compound with the CAS Number: 2445791-76-2 . It has a molecular weight of 151.12 . The compound is typically stored at 4 degrees Celsius and is usually available in powder form .
Synthesis Analysis
The synthesis of oxazole derivatives has been an interesting field for a long time . Oxazoles are a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Various methods for direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 have been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Molecular Structure Analysis
The IUPAC name of the compound is methyl 2-ethynyloxazole-5-carboxylate . The InChI Code is 1S/C7H5NO3/c1-3-6-8-4-5 (11-6)7 (9)10-2/h1,4H,2H3 . The InChI key is BCOJUYIYJRJTBK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl 2-ethynyl-1,3-oxazole-5-carboxylate” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 151.12 .Scientific Research Applications
Antibacterial Activity: Oxazole derivatives have demonstrated antibacterial properties against various pathogens, including Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, and Escherichia coli . Methyl 2-ethynyl-1,3-oxazole-5-carboxylate could be explored as a lead compound for developing new antibiotics.
Organic Synthesis and Catalysis
Magnetic nanocatalysts have revolutionized organic synthesis. Notably, magnetic iron oxide nanoparticles (Fe3O4 MNPs) have been employed as reusable catalysts for the preparation of functionalized oxazoles . Here’s how:
Natural Product Synthesis
Oxazoles occur naturally in various bioactive molecules. Researchers have used synthetic approaches to access these natural products. Methyl 2-ethynyl-1,3-oxazole-5-carboxylate could be a valuable intermediate in such endeavors.
properties
IUPAC Name |
methyl 2-ethynyl-1,3-oxazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c1-3-6-8-4-5(11-6)7(9)10-2/h1,4H,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOJUYIYJRJTBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(O1)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-ethyl 1-cyclohexyl-2-(nicotinoylimino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2705223.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2705224.png)
![2-iodo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2705225.png)


![2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide](/img/structure/B2705229.png)
![1-(2-methoxyphenethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2705230.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2705234.png)


![N-(2-fluorophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2705241.png)
![{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/no-structure.png)
![(E)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2705244.png)